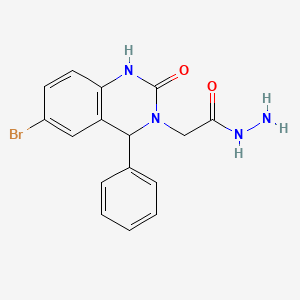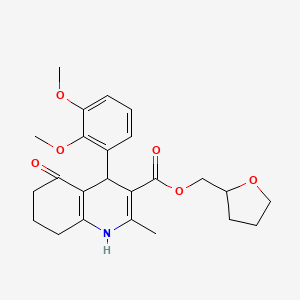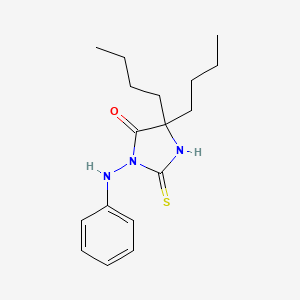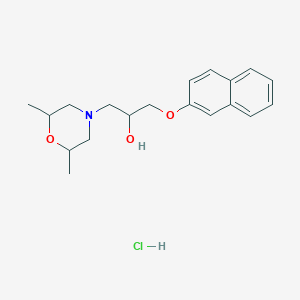
2-(6-bromo-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromo-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetohydrazide is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-(6-bromo-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetohydrazide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved by reacting anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the quinazolinone ring.
Bromination: The quinazolinone intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.
Acetohydrazide Formation: The final step involves the reaction of the brominated quinazolinone with hydrazine hydrate to form the acetohydrazide derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-(6-Bromo-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The bromo substituent can be replaced with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(6-bromo-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit key enzymes involved in various biological processes, leading to therapeutic effects.
Modulation of Signaling Pathways: The compound may modulate signaling pathways that are crucial for cell proliferation, apoptosis, and inflammation.
Binding to Receptors: It can bind to specific receptors on the cell surface or within cells, triggering a cascade of biochemical events.
Comparison with Similar Compounds
When compared to other quinazolinone derivatives, 2-(6-bromo-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetohydrazide stands out due to its unique structural features and diverse biological activities. Similar compounds include:
2-(6-Chloro-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetohydrazide: Similar structure but with a chloro substituent instead of bromo.
2-(6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetohydrazide: Contains a methyl group instead of bromo.
2-(6-Fluoro-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetohydrazide: Features a fluoro substituent.
These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and applications.
Properties
IUPAC Name |
2-(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2/c17-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)21(16(23)19-13)9-14(22)20-18/h1-8,15H,9,18H2,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOAUHZDUJKYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)NC(=O)N2CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5109990.png)

![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5109999.png)

![2-(4-chlorobenzyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5110019.png)
![N-(3-methoxypyrazin-2-yl)-4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzenesulfonamide](/img/structure/B5110032.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5110033.png)
![Azocan-1-yl-[5-[(2-pyridin-4-ylethylamino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone](/img/structure/B5110041.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)[(1-isopropyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5110051.png)
![4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B5110054.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide](/img/structure/B5110069.png)


![4-{[(6Z)-5-Imino-7-oxo-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B5110087.png)
